5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the 5-chloro-2-methoxyphenyl group and the thiol group at the 3-position of the triazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the chlorine atom can produce a variety of substituted triazoles.
Scientific Research Applications
5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxyphenylboronic acid
- 5-chloro-2-hydroxyphenylacetamide
- tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates
Uniqueness
5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the triazole ring and the thiol group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-14-9(12-13-10(14)16)7-5-6(11)3-4-8(7)15-2/h3-5H,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILZAPMAFFGCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351488 |
Source
|
Record name | 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370855-34-8 |
Source
|
Record name | 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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